

# In-Depth Technical Guide: Certificate of Analysis for Diisopentyl Phthalate-d4

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## Compound of Interest

Compound Name: *Diisopentyl Phthalate-d4*

Cat. No.: *B585366*

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This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **Diisopentyl Phthalate-d4**. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled internal standard for quantitative analysis.

## Product Information and Physical Properties

**Diisopentyl Phthalate-d4** is a deuterated analog of Diisopentyl Phthalate, commonly used as an internal standard in mass spectrometry-based analytical methods for the detection and quantification of phthalates in various matrices. The deuterium labeling provides a distinct mass shift, allowing for accurate differentiation from the native compound.

Identifier	Value
Chemical Name	1,2-Benzenedicarboxylic Acid-d4 1,2-Bis(3-methylbutyl) Ester
Synonyms	Diisopentyl Phthalate-d4; Phthalic Acid-d4 Diisopentyl Ester
CAS Number	1346597-80-5[1]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> D <sub>4</sub> O <sub>4</sub> [1]
Molecular Weight	310.42 g/mol [1]
Appearance	Clear, colorless to pale yellow oil
Solubility	Soluble in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate.[2]

## Analytical Data

The following tables summarize the quantitative data typically found on a CoA for **Diisopentyl Phthalate-d4**, ensuring its identity, purity, and isotopic enrichment.

**Table 2.1: Purity and Composition**

Analytical Test	Method	Specification	Typical Result
Chemical Purity	GC-MS	≥ 98%	99.5%
Isotopic Purity	<sup>1</sup> H NMR / <sup>2</sup> H NMR	≥ 98 atom % D	99.2 atom % D
Solution Concentration	Gravimetric	As specified	100 µg/mL in isooctane

**Table 2.2: Isotopic Distribution**

This data is determined by mass spectrometry and confirms the incorporation of deuterium atoms.

Isotopic Species	Abundance
d <sub>0</sub>	< 0.1%
d <sub>1</sub>	< 0.5%
d <sub>2</sub>	< 1.0%
d <sub>3</sub>	< 2.0%
d <sub>4</sub>	> 96.5%

## Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify the quality of **Diisopentyl Phthalate-d<sub>4</sub>** are provided below.

### Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of **Diisopentyl Phthalate-d<sub>4</sub>** and identify any potential impurities.

Instrumentation:

- Gas Chromatograph: Agilent 7890A GC System or equivalent.[3]
- Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.[3]
- Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

Procedure:

- Sample Preparation: A solution of **Diisopentyl Phthalate-d<sub>4</sub>** is prepared in a suitable solvent (e.g., methylene chloride or ethyl acetate) at a concentration of approximately 50 µg/mL.[1]
- Injection: 1 µL of the sample is injected into the GC in splitless mode.
- GC Conditions:

- Inlet Temperature: 280 °C
- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Full Scan (m/z 50-550).
  - Source Temperature: 230 °C
  - Quadrupole Temperature: 150 °C
- Data Analysis: The purity is calculated by dividing the peak area of **Diisopentyl Phthalate-d4** by the total peak area of all components in the chromatogram.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

Objective: To confirm the molecular structure and determine the isotopic enrichment of **Diisopentyl Phthalate-d4**.

Instrumentation:

- NMR Spectrometer: 400 MHz spectrometer or higher.[5]

Procedure:

- Sample Preparation: Approximately 5-10 mg of the **Diisopentyl Phthalate-d4** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a 5 mm NMR tube. [6]
- <sup>1</sup>H NMR Spectroscopy:

- Objective: To quantify the residual protons in the molecule.
- Method: A standard proton NMR experiment is performed.
- Data Analysis: The integration of the remaining proton signals corresponding to the aromatic ring is compared to the integration of a known internal standard or a non-deuterated portion of the molecule to calculate the extent of deuteration.[6]
- <sup>2</sup>H NMR Spectroscopy:
  - Objective: To directly observe the deuterium nuclei and confirm the sites of deuteration.[6]
  - Method: A deuterium NMR experiment is performed.
  - Data Analysis: The spectrum will show signals at the chemical shifts corresponding to the deuterated positions on the aromatic ring, confirming the location of the deuterium labels.
- <sup>13</sup>C NMR Spectroscopy:
  - Objective: To confirm the carbon backbone of the molecule.
  - Method: A standard proton-decoupled <sup>13</sup>C NMR experiment is performed.
  - Data Analysis: The spectrum should be consistent with the structure of Diisopentyl Phthalate. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.[6]

## Visualization of Certificate of Analysis Workflow

The following diagram illustrates the logical workflow from sample analysis to the generation of a Certificate of Analysis.



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Caption: Workflow for the generation of a Certificate of Analysis.

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